pd 151746

Calpain isoform selectivity μ-calpain m-calpain

Pan-calpain inhibitors cause off-target ambiguity in calpain-1 studies. PD 151746 (CAS 179461-52-0) is a cell-permeable, non-peptidic calpain-1 inhibitor with 20-fold selectivity over calpain-2 (Ki calpain-1 = 0.26 μM vs calpain-2 = 5.33 μM). It targets the calcium-binding regulatory domain, not the catalytic cysteine, enabling clean calpain-1 attribution. • 20-fold calpain-1 selectivity eliminates cross-isoform interference • Suppresses NMDA-induced α-spectrin breakdown and nNOS fragmentation at 25 μM • Reduces oxLDL cytotoxicity in HMEC-1 cells; blocks Bid cleavage and α-fodrin proteolysis • Validated in vivo: reduces epidermal thickness in psoriasis model, augments p-STAT3 signaling in MCAO/reperfusion Supplied at ≥98% purity with reliable global logistics.

Molecular Formula C11H8FNO2S
Molecular Weight 237.25 g/mol
Cat. No. B1679112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepd 151746
Synonyms3-(5-fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid
PD 151746
PD-151746
PD151746
Molecular FormulaC11H8FNO2S
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)C=C(C(=O)O)S
InChIInChI=1S/C11H8FNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3-
InChIKeyHWMQHECFXSVZGN-KMKOMSMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 151746 for Research Use: A Selective Calpain-1 (μ-Calpain) Inhibitor for Apoptosis and Neurodegeneration Studies


PD 151746 (CAS 179461-52-0) is a cell-permeable, non-peptidic, synthetic small molecule that functions as a selective inhibitor of the calcium-dependent cysteine protease calpain [1]. It is structurally classified as an α-mercaptoacrylic acid derivative with molecular formula C₁₁H₈FNO₂S and molecular weight 237.25 g/mol [2]. Unlike broad-spectrum cysteine protease inhibitors or pan-calpain inhibitors, PD 151746 targets the calcium-binding regulatory domain of calpain rather than the catalytic site, a mechanistic feature that underpins its distinctive selectivity profile .

Why Generic Calpain Inhibitor Substitution Fails: PD 151746's Differentiated Target Engagement Profile


Substituting PD 151746 with other calpain inhibitors in the same class introduces experimental variability and interpretive ambiguity due to fundamental differences in isoform selectivity, potency ratios, and binding mechanisms. The calpain family comprises at least 15 isoforms, with calpain-1 (μ-calpain) and calpain-2 (m-calpain) being the most widely studied and possessing both overlapping and distinct physiological functions [1]. PD 151746 exhibits a 20-fold selectivity for calpain-1 over calpain-2 , whereas the structurally related analog PD 150606 displays only a 1.8-fold selectivity margin . Furthermore, PD 151746 binds to the calcium-binding regulatory domain of calpain, whereas many alternative inhibitors such as E-64 and calpeptin act at the catalytic cysteine residue, resulting in divergent off-target profiles across the cysteine protease superfamily [1]. Consequently, experimental outcomes obtained with PD 151746 cannot be reliably reproduced using alternative calpain inhibitors without explicit validation.

PD 151746 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Isoform Selectivity: PD 151746 vs PD 150606 — Quantitative Comparison for Calpain-1 vs Calpain-2 Discrimination

PD 151746 demonstrates a 20-fold selectivity for calpain-1 (μ-calpain) over calpain-2 (m-calpain), with Ki values of 0.26 ± 0.03 μM and 5.33 ± 0.77 μM, respectively . In direct comparison, the structurally related analog PD 150606 exhibits only a 1.8-fold selectivity margin, with Ki values of 0.21 μM for calpain-1 and 0.37 μM for calpain-2 . Thus, while both compounds inhibit calpain-1 with comparable sub-micromolar potency, PD 151746 provides approximately 11-fold greater discrimination between the two isoforms than PD 150606.

Calpain isoform selectivity μ-calpain m-calpain Protease inhibitor specificity Calcium-dependent protease

Comparative Antiapoptotic Efficacy in Neuronal Cells: PD 151746 vs PD 150606 vs Caspase Inhibitor zVAD-fmk

In cerebellar granule cells subjected to serum/potassium (S/K) withdrawal-induced apoptosis (baseline apoptosis rate: 40%), PD 151746 (40 μM) provided 29% inhibition of apoptosis, whereas PD 150606 (40 μM) provided only 15% inhibition [1]. For comparison, the broad-spectrum caspase inhibitor zVAD-fmk provided 20% inhibition [1]. Furthermore, PD 151746 uniquely inhibited caspase-3 activity among the calpain inhibitors tested, an effect not observed with PD 150606 [1]. The negative control calpain inhibitor PD 145305 showed no protective effect.

Neuronal apoptosis Neuroprotection Calpain inhibition Caspase-independent cell death Cerebellar granule cells

Downstream Pathway Modulation: PD 151746 Inhibition of cdk5/p25 Formation and MEF2 Phosphorylation

PD 151746 (40 μM) completely prevented the S/K withdrawal-induced increase in cdk5/p25 formation and MEF2 phosphorylation in cerebellar granule cells, effects that were also observed with PD 150606 at the same concentration [1]. However, given PD 151746's superior antiapoptotic efficacy (29% vs 15%) despite comparable suppression of these upstream signaling events, PD 151746 appears to engage additional downstream protective mechanisms beyond cdk5/p25 and MEF2 modulation, including inhibition of caspase-3 activity [1].

cdk5/p25 MEF2 Neuronal signaling Calpain substrates Apoptosis pathway

Cysteine Protease Selectivity Profile: PD 151746 vs Cathepsin B, Papain, Trypsin, and Thermolysin

PD 151746 exhibits minimal cross-reactivity with other cysteine proteases and related enzymes. Against cathepsin B, Ki > 200 μM; against papain, Ki > 500 μM; against trypsin, Ki > 500 μM; against thermolysin, Ki > 500 μM . Additionally, PD 151746 does not inhibit basal calcineurin activity . In comparison to its calpain-1 Ki of 0.26 μM, these data represent selectivity margins of >769-fold for cathepsin B and >1,923-fold for papain, trypsin, and thermolysin.

Protease selectivity Cathepsin B Cysteine protease Off-target profiling Calpain specificity

Functional Differentiation: PD 151746 Efficacy in oxLDL-Induced Cytotoxicity vs Caspase Inhibitor BAF

In HMEC-1 human microvascular endothelial cells exposed to oxidized low-density lipoprotein (oxLDL), PD 151746 (20 μM) decreased oxLDL-induced cytotoxicity, whereas the general caspase inhibitor BAF (t-butoxycarbonyl-Asp-methoxyfluoromethylketone, 50 μM) had no effect [1]. This finding demonstrates that oxLDL-induced endothelial cell death proceeds through a calpain-dependent, caspase-independent pathway. Additionally, oxLDL-induced Bid cleavage was prevented by calpain inhibitors but not by cathepsin B inhibitors or caspase inhibitors [1].

oxLDL Endothelial dysfunction Atherosclerosis Calpain-mediated cell death Caspase-independent apoptosis

Calpain-1-Specific Target Engagement in In Vivo Models: PD 151746 Efficacy in Psoriasis and Post-Stroke Recovery

PD 151746 demonstrates calpain-1-specific target engagement in two distinct in vivo disease models. In an imiquimod-induced psoriasis mouse model, PD 151746 treatment decreased epidermal thickness, confirming the functional role of calpain-1 in keratinocyte hyperproliferation [1]. In a mouse model of ischemic stroke (middle cerebral artery occlusion followed by reperfusion), PD 151746 (calpain-1-specific inhibitor) further increased phosphorylated STAT3 (p-STAT3) expression and augmented the promoting effects of enriched environment (EE) on post-stroke subventricular zone neural precursor cell proliferation and functional recovery [2].

Psoriasis model Calpain-1 in vivo Epidermal thickness Post-stroke neurogenesis STAT3 signaling

PD 151746: Validated Research and Procurement Application Scenarios


Calpain-1-Specific Pathway Dissection in Neuronal Apoptosis Studies

Utilize PD 151746 to distinguish calpain-1-dependent from calpain-2-dependent neuronal death mechanisms. The 20-fold selectivity (Ki calpain-1 = 0.26 μM vs calpain-2 = 5.33 μM) enables cleaner attribution of observed effects to calpain-1 inhibition [1]. In S/K-deprived cerebellar granule cell models, PD 151746 at 40 μM achieves 29% apoptosis inhibition while also suppressing caspase-3 activity and preventing cdk5/p25 formation and MEF2 phosphorylation [2].

OxLDL-Induced Endothelial Cell Death and Atherosclerosis Mechanism Research

Apply PD 151746 (20 μM) in HMEC-1 endothelial cell models to investigate oxLDL-induced, calpain-dependent, caspase-independent cell death pathways [1]. Unlike general caspase inhibitors (BAF, 50 μM) which show no protective effect in this system, PD 151746 effectively reduces oxLDL-induced cytotoxicity, blocks Bid cleavage, and prevents α-fodrin proteolysis [1].

In Vivo Target Validation of Calpain-1 in Inflammatory and Neurological Disease Models

Employ PD 151746 for in vivo proof-of-concept studies requiring calpain-1-specific pharmacological intervention. Validated applications include: (i) imiquimod-induced psoriasis model, where PD 151746 treatment reduces epidermal thickness [1]; (ii) ischemic stroke recovery model (MCAO/reperfusion), where PD 151746 augments p-STAT3 signaling and enhances enriched environment-mediated neural precursor cell proliferation [2].

NMDA Receptor-Mediated Excitotoxicity and Calpain Substrate Cleavage Studies

Use PD 151746 (25 μM) in neuronal cultures exposed to NMDA or glutamate to prevent calpain-mediated cleavage of specific substrates. PD 151746 significantly inhibits NMDA-induced α-spectrin breakdown product (SBDP) of 145 kDa formation and completely inhibits the fragmentation of CaM kinase II-α and neuronal nitric oxide synthase (nNOS) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for pd 151746

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.